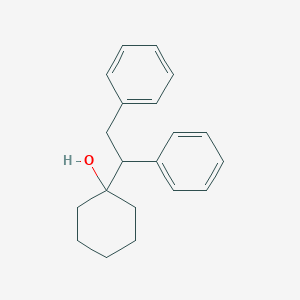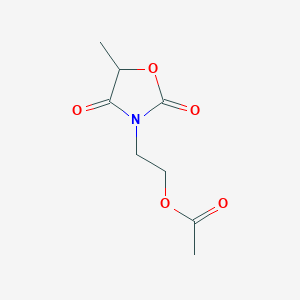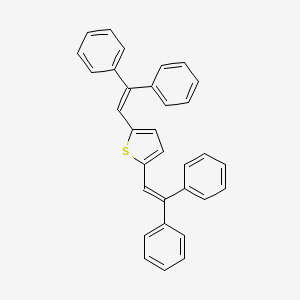
2,5-Bis(2,2-diphenylethenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,2-diphenylethenyl)thiophene is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2-diphenylethenyl)thiophene typically involves the Sonogashira cross-coupling reaction. This method uses 2,5-diiodothiophene and two equivalents of para-substituted ethynylbenzenes as starting materials. The reaction is catalyzed by palladium and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
The reaction conditions, including temperature, solvent, and catalyst concentrations, can be optimized for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,2-diphenylethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Applications De Recherche Scientifique
2,5-Bis(2,2-diphenylethenyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 2,5-Bis(2,2-diphenylethenyl)thiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical reactions enables it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(phenylethynyl)thiophene
- 2,5-Bis(pentafluorophenylethynyl)thiophene
- 2,5-Bis(para-carbomethoxyphenylethynyl)thiophene
Uniqueness
2,5-Bis(2,2-diphenylethenyl)thiophene is unique due to its specific electronic and optical properties. Compared to similar compounds, it offers distinct advantages in terms of fluorescence efficiency and stability, making it particularly valuable for applications in organic electronics and bioimaging .
Propriétés
Numéro CAS |
142599-10-8 |
|---|---|
Formule moléculaire |
C32H24S |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2,5-bis(2,2-diphenylethenyl)thiophene |
InChI |
InChI=1S/C32H24S/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-29-21-22-30(33-29)24-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Clé InChI |
DSFFPBQOPQTLFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
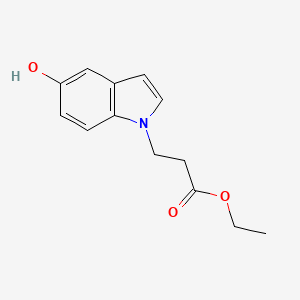


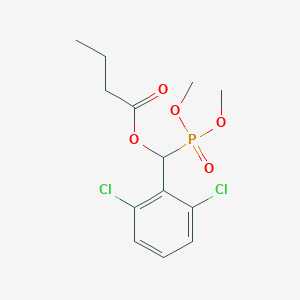
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
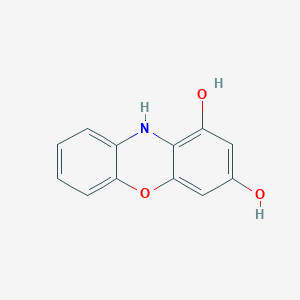
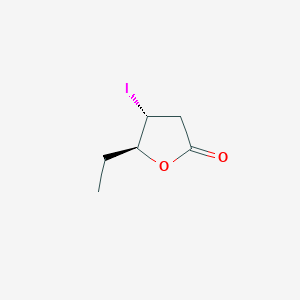
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

